molecular formula C7H13ClO2 B084712 Methyl 2-chlorohexanoate CAS No. 14925-60-1

Methyl 2-chlorohexanoate

Cat. No. B084712
CAS RN: 14925-60-1
M. Wt: 164.63 g/mol
InChI Key: ZKEGALQDZGNQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chlorohexanoate is a chemical compound that is used in various scientific research applications. This compound is also known as methyl 2-chlorocaproate and has the chemical formula C7H13ClO2. It is a colorless liquid with a fruity odor and is primarily used in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chlorohexanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as esterification, transesterification, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a skin and eye irritant and can cause respiratory irritation if inhaled.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-chlorohexanoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of methyl 2-chlorohexanoate in scientific research. One area of interest is in the synthesis of novel esters for use in the fragrance and flavor industry. Another potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

Methyl 2-chlorohexanoate is synthesized through the reaction between 2-chloro-1-propanol and methyl acrylate in the presence of a catalyst. The reaction takes place at a temperature of around 100-110°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization.

Scientific Research Applications

Methyl 2-chlorohexanoate is primarily used in scientific research for the synthesis of other chemicals. It is used in the production of various esters, which are used in the fragrance and flavor industry. It is also used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

14925-60-1

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

methyl 2-chlorohexanoate

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

ZKEGALQDZGNQIK-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OC)Cl

Canonical SMILES

CCCCC(C(=O)OC)Cl

Other CAS RN

14925-60-1

Origin of Product

United States

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